4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-
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Overview
Description
4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- typically involves the reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with appropriate thiazolidinone derivatives. The reaction conditions often include the use of nucleophilic substitution reactions, where the bromine atoms are replaced by thiazolidinone groups . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are frequently used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: This compound shares the bromobenzothiadiazole moiety but differs in the substituent groups.
5-(Chromene-3-yl)methylene-2,4-thiazolidinone: Another thiazolidinone derivative with different substituents and biological activities.
Uniqueness
4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)- is unique due to its specific combination of thiazolidinone and bromobenzothiadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8BrN3OS3 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
(5E)-5-[(4-bromo-2,1,3-benzothiadiazol-7-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8BrN3OS3/c1-2-16-11(17)8(19-12(16)18)5-6-3-4-7(13)10-9(6)14-20-15-10/h3-5H,2H2,1H3/b8-5+ |
InChI Key |
LCJUZMGEZFRMQJ-VMPITWQZSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C3=NSN=C23)Br)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C3=NSN=C23)Br)SC1=S |
Origin of Product |
United States |
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